molecular formula C16H18N2O2 B5371638 N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide

N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5371638
M. Wt: 270.33 g/mol
InChI Key: OJKLGZXFMZIBQE-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethyl group, a methoxy group, and a pyridin-4-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with ethylamine under acidic conditions to yield N-ethylbenzamide.

    Methoxylation: The next step involves the introduction of the methoxy group. This can be achieved by reacting N-ethylbenzamide with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Pyridin-4-ylmethylation: The final step involves the introduction of the pyridin-4-ylmethyl group. This can be achieved by reacting the methoxylated benzamide with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and pyridin-4-ylmethyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)acrylamide
  • N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine

Uniqueness

N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-ethyl-2-methoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-18(12-13-8-10-17-11-9-13)16(19)14-6-4-5-7-15(14)20-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLGZXFMZIBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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